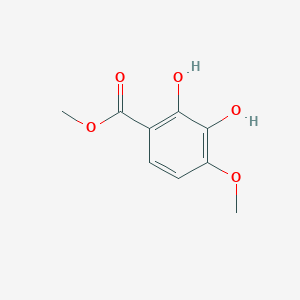

Methyl 2,3-dihydroxy-4-methoxybenzoate

CAS No.: 56128-24-6

Cat. No.: VC13443423

Molecular Formula: C9H10O5

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56128-24-6 |

|---|---|

| Molecular Formula | C9H10O5 |

| Molecular Weight | 198.17 g/mol |

| IUPAC Name | methyl 2,3-dihydroxy-4-methoxybenzoate |

| Standard InChI | InChI=1S/C9H10O5/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,10-11H,1-2H3 |

| Standard InChI Key | SJNPUTVAUHKAQZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)C(=O)OC)O)O |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)OC)O)O |

Introduction

Chemical Structure and Nomenclature

Methyl 2,3-dihydroxy-4-methoxybenzoate belongs to the class of hydroxybenzoic acid derivatives. Its systematic IUPAC name reflects the substitution pattern: a methoxy group at position 4, hydroxyl groups at positions 2 and 3, and a methyl ester at the carboxyl group. The molecular formula is C₉H₁₀O₅, with a molecular weight of 198.17 g/mol . Key structural features include:

-

Hydroxyl groups at C2 and C3, enabling hydrogen bonding and participation in redox reactions.

-

Methoxy group at C4, influencing electronic distribution and steric effects.

-

Methyl ester at the carboxyl group, enhancing solubility in organic solvents.

The compound’s SMILES notation is COC1=C(C(=C(C=C1)O)O)C(=O)OC, and its InChI key is SJNPUTVAUHKAQZ-UHFFFAOYSA-N .

Synthesis and Manufacturing

Carboxylation-Esterification Route

A patented method involves a two-step synthesis starting from 3-methoxy-1,2-benzenediol :

-

Carboxylation: Reaction with sodium hydride (NaH) and carbon dioxide (60–80 atm) at 160–190°C yields 2,3-dihydroxy-4-methoxybenzoic acid.

-

Esterification: Treatment with methyl iodide and potassium bicarbonate in dimethylformamide (DMF) produces the methyl ester.

Demethylation-Esterification Approach

An alternative route employs boron tribromide (BBr₃) to demethylate a dimethoxy precursor (2-methyl-3,4-dimethoxybenzoic acid) in dichloromethane, followed by esterification with methanol :

-

Applications: Suitable for laboratory-scale synthesis with precise control over substitution patterns.

Table 1: Comparison of Synthetic Methods

Physical and Chemical Properties

Physicochemical Data

-

Melting Point: Estimated 110–115°C (analogous to methyl 3,4-dihydroxy-5-methoxybenzoate) .

-

Topological Polar Surface Area (TPSA): ~76 Ų (calculated for similar gallate derivatives) .

-

LogP (Octanol-Water Partition Coefficient): ~1.20, indicating moderate lipophilicity .

Spectroscopic Characteristics

-

¹H NMR: Signals for aromatic protons (δ 6.2–7.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and hydroxyls (δ 5.5–6.0 ppm) .

-

IR Spectroscopy: Stretching vibrations for O–H (3200–3500 cm⁻¹), C=O (1700 cm⁻¹), and C–O (1250 cm⁻¹).

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for dioxanoquinazoline derivatives, a class of molecules investigated for anticancer and antiviral activity . Its hydroxyl and methoxy groups facilitate cyclization reactions with dihaloalkanes, forming fused heterocyclic systems.

Antioxidant Activity

Methyl 2,3-dihydroxy-4-methoxybenzoate exhibits free radical scavenging activity, protecting neuronal cells from oxidative stress . The ortho-dihydroxy configuration enhances electron donation, neutralizing reactive oxygen species (ROS) via hydrogen atom transfer.

Enzyme Inhibition

Studies suggest competitive inhibition of tyrosinase and cyclooxygenase-2 (COX-2) due to structural resemblance to natural substrates. This property is under exploration for treating inflammatory disorders and hyperpigmentation.

Comparative Analysis with Structural Analogs

Methyl 3,5-Dihydroxy-4-Methoxybenzoate

-

Substitution Pattern: Hydroxyls at C3 and C5.

-

Bioactivity: Lower antioxidant efficacy due to reduced resonance stabilization of phenoxyl radicals.

Methyl 2,4-Dihydroxybenzoate

-

Substitution Pattern: Hydroxyls at C2 and C4.

-

Reactivity: Enhanced acidity (pKa ~8.2) compared to the 2,3-dihydroxy derivative (pKa ~9.5) .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

-

Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

-

Green Synthesis: Catalytic methods using ionic liquids or biocatalysts to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume